4-bromo-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol
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Overview
Description
“4-bromo-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol” is a chemical compound with the molecular formula C14H11BrClNO2 and a molecular weight of 340.6 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol ring substituted with a bromine atom and an imine group. The imine group is further substituted with a 3-chloro-4-methoxyphenyl group . Detailed structural analysis would require crystallographic data or computational modeling.Physical and Chemical Properties Analysis
This compound has a molecular weight of 340.6 . Other physical and chemical properties, such as melting point, boiling point, solubility, and spectral data, are not provided in the search results. These properties could be determined experimentally or predicted using computational methods.Scientific Research Applications
Synthesis and Structural Analysis
- 4-Bromo-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol has been used in synthesizing copper(II) and oxido-vanadium(IV) complexes, exhibiting distinct geometries and thermal decomposition stages (Takjoo et al., 2013).
- This compound reacts with VOSO4·XH2O to generate oxido-vanadium(V) complexes, characterized through various spectroscopic methods, including X-ray diffraction (Sheikhshoaie et al., 2015).
Antibacterial and Antioxidant Activities
- Various substituted tridentate salicylaldimines, including this compound, have shown potential antibacterial and antioxidant activities. The methoxy-substituted compound, in particular, demonstrated the highest activities in this group (Oloyede-Akinsulere et al., 2018).
Urease Inhibitory and Antioxidant Potentials
- The compound has shown considerable urease inhibitory activity and minimal free radical scavenging activity. This highlights its potential application in medicine and agriculture (Zulfiqar et al., 2020).
Exploration in Catalysis
- It has been employed in the synthesis of cobalt(III) complexes to explore their catalytic promiscuity. The presence of methyl groups in the ligand backbone significantly influences the catalytic efficiency of these complexes (Dasgupta et al., 2020).
Molecular Structure Investigations
- The molecular structure of this compound has been investigated through crystallographic, spectroscopic, and computational methods, revealing its preference for the phenol-imine form in both solid and solvent media (Kaştaş et al., 2020).
Other Applications
- The compound's derivatives have been studied for their antibacterial activities, luminescence, nonlinear optical properties, and as sensors for multiple cations (Various Authors).
Safety and Hazards
Properties
IUPAC Name |
4-bromo-2-[(3-chloro-4-methoxyphenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO2/c1-19-14-5-3-11(7-12(14)16)17-8-9-6-10(15)2-4-13(9)18/h2-8,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BATWUKVVGIRFCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=CC2=C(C=CC(=C2)Br)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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